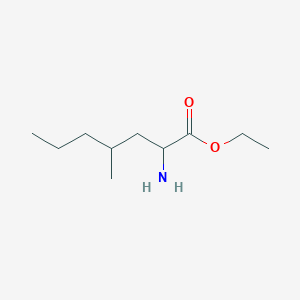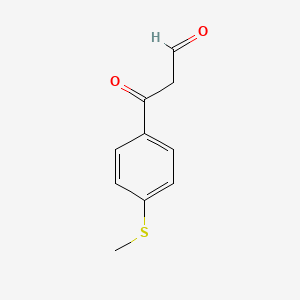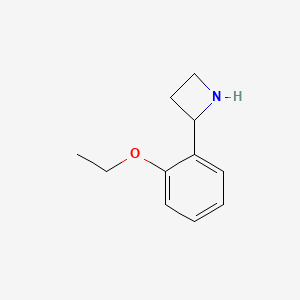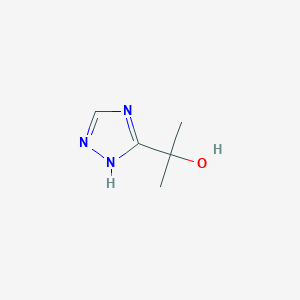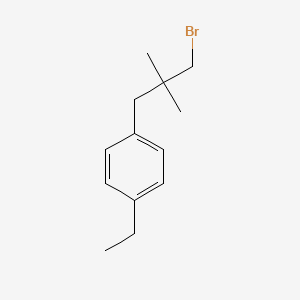
1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where the benzene ring is substituted with a 3-bromo-2,2-dimethylpropyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene typically involves the bromination of 2,2-dimethylpropylbenzene followed by the introduction of an ethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
科学的研究の応用
1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene
Uniqueness
1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene is unique due to the specific positioning of the bromine and ethyl groups on the benzene ring, which influences its chemical reactivity and potential applications. The presence of the ethyl group can enhance the compound’s lipophilicity and alter its interaction with biological targets compared to its methyl-substituted counterparts.
特性
分子式 |
C13H19Br |
|---|---|
分子量 |
255.19 g/mol |
IUPAC名 |
1-(3-bromo-2,2-dimethylpropyl)-4-ethylbenzene |
InChI |
InChI=1S/C13H19Br/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h5-8H,4,9-10H2,1-3H3 |
InChIキー |
NLERPLDXEGOPBT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


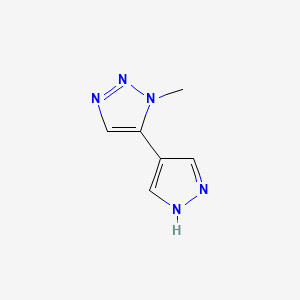
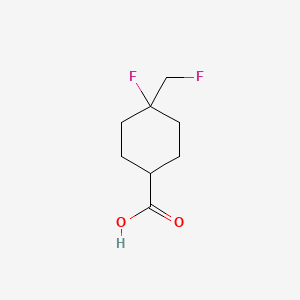
![4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propan-2-yl)benzoic acid](/img/structure/B13622974.png)
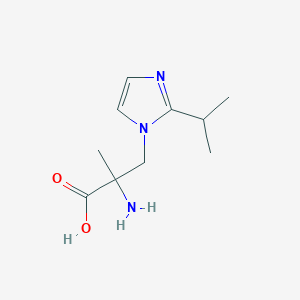
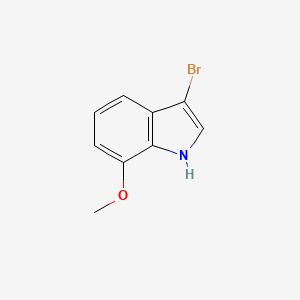

![tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate](/img/structure/B13623003.png)


